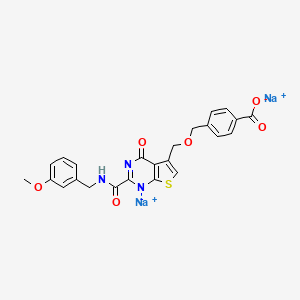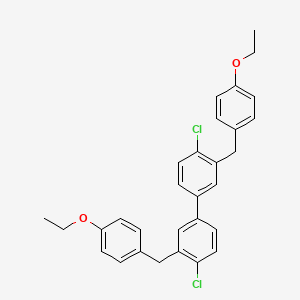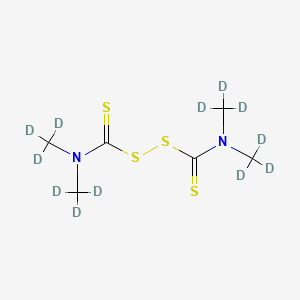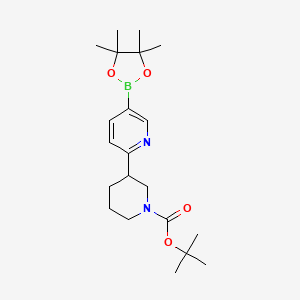
T 26c disodium salt
描述
T 26c disodium salt: is a highly potent and selective inhibitor of matrix metalloproteinase 13 (MMP13). It is known for its ability to inhibit the degradation of bovine nasal septum cartilage explants in vitro. The compound is orally bioavailable and exhibits over 2600-fold selectivity for MMP13 over related matrix metalloproteinases .
作用机制
T 26c 二钠盐通过选择性抑制基质金属蛋白酶 13 来发挥作用。它与 MMP13 的活性位点结合,阻止酶降解细胞外基质成分(如胶原蛋白)。 这种抑制有助于减少软骨降解和炎症 .
生化分析
Biochemical Properties
T 26c disodium salt plays a crucial role in biochemical reactions by inhibiting matrix metalloproteinase 13 (MMP-13). MMP-13 is an enzyme that degrades collagen, a major structural protein in the extracellular matrix. By inhibiting MMP-13, this compound prevents the breakdown of collagen, thereby maintaining the integrity of the extracellular matrix. This inhibition is highly selective, with this compound exhibiting over 2600-fold selectivity for MMP-13 over related metalloproteinases .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits the degradation of collagen in cartilage, which is particularly beneficial in conditions such as osteoarthritis where excessive collagen breakdown occurs. By preserving collagen, this compound helps maintain the structural integrity of cartilage. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of MMP-13 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of MMP-13, thereby inhibiting its enzymatic activity. This binding interaction is highly specific, allowing this compound to selectively inhibit MMP-13 without affecting other metalloproteinases. The inhibition of MMP-13 by this compound leads to a reduction in collagen degradation, which in turn affects various cellular processes such as cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity over extended periods. Its long-term effects on cellular function have been studied in both in vitro and in vivo models. These studies have shown that prolonged exposure to this compound can lead to sustained inhibition of collagen degradation and preservation of cartilage integrity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits MMP-13 activity and prevents collagen degradation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential impacts on liver and kidney function. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate collagen degradation. It interacts with enzymes and cofactors that modulate the activity of MMP-13. By inhibiting MMP-13, this compound affects the metabolic flux of collagen and other extracellular matrix components. This modulation of metabolic pathways contributes to the preservation of tissue integrity and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, such as cartilage. The efficient transport and distribution of this compound are essential for its therapeutic efficacy in inhibiting collagen degradation .
Subcellular Localization
The subcellular localization of this compound is primarily within the extracellular matrix, where it exerts its inhibitory effects on MMP-13. The compound may also localize to specific cellular compartments through targeting signals or post-translational modifications. This localization is critical for the selective inhibition of MMP-13 and the preservation of collagen integrity .
准备方法
合成路线和反应条件: T 26c 二钠盐的合成涉及以下步骤:
噻吩并[2,3-d]嘧啶核的形成: 这是通过在酸性条件下使 2-氨基噻吩与合适的醛反应来实现的。
羧基苯基的引入: 然后在偶联剂(如 N,N'-二环己基碳酰二亚胺 (DCC))存在下,将噻吩并[2,3-d]嘧啶核与羧基苯衍生物反应。
最终产品的形成: 然后用二钠盐处理中间体产物以得到最终化合物.
工业生产方法: T 26c 二钠盐的工业生产遵循类似的合成路线,但规模更大。反应条件针对更高的产率和纯度进行了优化。 使用自动化反应器和连续流动系统可以提高生产过程的效率 .
化学反应分析
反应类型:
氧化: T 26c 二钠盐可以发生氧化反应,特别是在甲氧基苯基处。
还原: 该化合物可以在噻吩并[2,3-d]嘧啶核中存在的羰基处发生还原。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
形成的主要产物:
氧化: 甲氧基苯基的氧化衍生物。
还原: 羰基的还原衍生物。
取代: 芳香环的卤代衍生物.
科学研究应用
化学: : T 26c 二钠盐用作化学探针来研究基质金属蛋白酶 13 的抑制。 它有助于理解 MMP13 抑制剂的结构-活性关系 .
生物学: : 该化合物用于生物学研究,以研究 MMP13 在各种生理和病理过程(包括软骨降解和骨关节炎)中的作用 .
相似化合物的比较
类似化合物:
ARP 101: 另一种强效的基质金属蛋白酶抑制剂,但对 MMP13 的选择性较低。
马里马司他: 一种广谱基质金属蛋白酶抑制剂,在癌症治疗中应用。
巴替马司他: 与马里马司他类似,但具有不同的药代动力学特性.
T 26c 二钠盐的独特性:
属性
IUPAC Name |
disodium;4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxothieno[2,3-d]pyrimidin-1-id-5-yl]methoxymethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S.2Na/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31;;/h2-9,13H,10-12H2,1H3,(H3,25,26,27,28,29,30,31);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSVEIMIMXVRNJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NC(=O)C3=C([N-]2)SC=C3COCC4=CC=C(C=C4)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3Na2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R,7S)-7-(2-(cyanomethylthio)acetamido)-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1436017.png)
![Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1436018.png)

![((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine](/img/structure/B1436020.png)










